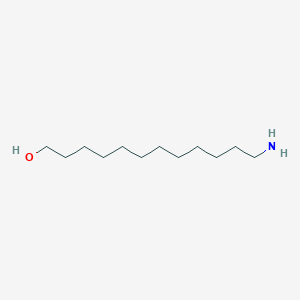
12-Amino-1-dodecanol
Descripción general
Descripción
12-Amino-1-dodecanol, also known as dodecanamide or dodecylamine, is an aliphatic amine with a wide range of applications in the scientific and medical industries. It is a white, odourless, solid with a melting point of 33-35°C and a boiling point of 160-162°C. It is soluble in water, alcohols, and ethers. This compound is a primary amine, meaning it has one nitrogen atom attached to the dodecyl group and is the simplest member of the dodecylamine family.
Aplicaciones Científicas De Investigación
Biocatálisis en la Síntesis de Polímeros
El 12-Amino-1-dodecanol se utiliza en la síntesis enzimática de alcoholes primarios alifáticos ω-amino a partir de ácidos grasos ω-amino. Este proceso es crucial para la producción de poliésteres y poliuretanos alifáticos lineales (PUR), que se utilizan ampliamente en las industrias de bioplásticos . El enfoque biocatalítico ofrece una alternativa más 'ecológica' a los métodos tradicionales, que a menudo requieren productos químicos agresivos y costosos catalizadores metálicos.
Producción de Polímeros Biodegradables
El compuesto sirve como una fuente eficiente para materiales poliméricos biodegradables. Debido a su estructura, el this compound puede incorporarse a los polímeros para mejorar su biodegradabilidad, lo que lo convierte en un compuesto valioso para el desarrollo de materiales sostenibles .
Síntesis de Lactonas
Las lactonas, que son los monómeros de las poliamidas/nilon, se pueden sintetizar utilizando this compound como precursor. Esta aplicación es significativa para la industria farmacéutica, donde las lactonas se utilizan como materias primas .
Aplicaciones en la Industria Cosmética
En la industria cosmética, el this compound se utiliza debido a sus propiedades emolientes. Se puede encontrar en varios productos para el cuidado de la piel y el cabello, donde funciona para mejorar la textura y proporcionar retención de humedad .
Agente de Fragancia y Sabor
Debido a su estructura química, el this compound se puede utilizar como agente de fragancia y sabor. Imparte un aroma y un perfil de sabor distintivos que es deseable en perfumes y ciertos productos alimenticios .
Plastificante en Ciencia de Materiales
Como plastificante, el this compound se puede agregar a los plásticos para aumentar su flexibilidad. Esta aplicación es particularmente importante en la creación de materiales que requieren un cierto grado de flexibilidad sin comprometer la resistencia .
Intermedio en la Síntesis Farmacéutica
El compuesto actúa como un intermedio en la síntesis de varios agentes farmacéuticos. Su presencia en la estructura molecular de los fármacos puede influir en sus propiedades farmacocinéticas y farmacodinámicas .
Químico de Investigación en Estudios Científicos
Por último, el this compound es un valioso químico de investigación en estudios científicos, particularmente en química orgánica y ciencia de materiales. Los investigadores lo utilizan para explorar nuevas reacciones y sintetizar nuevos compuestos .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
12-Amino-1-dodecanol is involved in the biocatalytic reduction of amino fatty acids into corresponding amino alcohols . This process is facilitated by carboxylic acid reductase and E. coli endogenous aldehyde reductases . The affected pathways and their downstream effects are complex and require further investigation.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown . Further pharmacokinetic studies are needed to understand these aspects.
Result of Action
It is known that the compound has numerous applications in polymer-based industries
Análisis Bioquímico
Biochemical Properties
It is known that the compound can be involved in biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
It has been shown that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
IUPAC Name |
12-aminododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWXYWWVCBRBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCO)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40409230 | |
| Record name | 12-Amino-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67107-87-3 | |
| Record name | 12-Amino-1-dodecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40409230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Amino-1-dodecanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 12-Amino-1-dodecanol particularly effective in initiating the polymerization of N-substituted glycine N-thiocarboxyanhydride (NNTA)?
A: this compound, unlike some shorter aminoalcohols, enables the synthesis of pure α-hydroxyl-ω-aminotelechelic polypeptoids when initiating NNTA polymerization. [] This is because the hydroxyl group in this compound is spatially separated from the amino group due to the molecule's long hydrocarbon chain. This separation minimizes the activation of the hydroxyl group by hydrogen bonding with the amino group, a phenomenon observed with shorter aminoalcohols like 2-amino-1-ethanol. Such activation leads to a mixture of α,ω-diaminotelechelic and α-hydroxyl-ω-aminotelechelic polypeptoids, which is undesirable for controlled polymerization. []
Q2: What are the advantages of using this compound as an initiator in this specific polymerization process compared to other methods?
A2: this compound offers several advantages as an initiator for NNTA polymerization compared to other methods:
- Hydroxyl Tolerance: Traditional N-carboxyanhydride (NCA) polymerization is incompatible with nucleophilic groups like hydroxyls. The use of NNTA and this compound allows for the incorporation of hydroxyl groups, expanding the chemical diversity of obtainable polypeptoids. []
- Controlled Polymerization: this compound facilitates controlled polymerization of NNTA, resulting in polypeptoids with predetermined molecular weights and narrow polydispersity indices. [] This control over polymer properties is crucial for downstream applications requiring specific material characteristics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

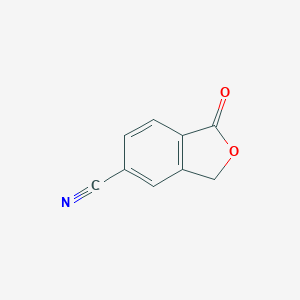


![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)


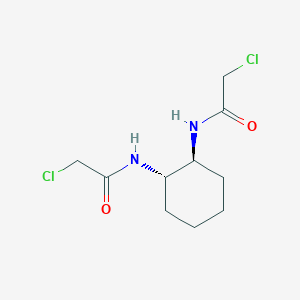
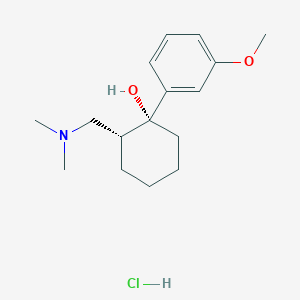

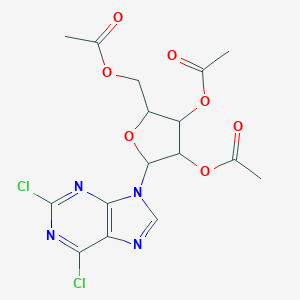

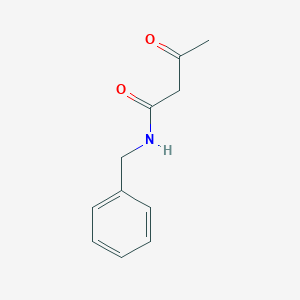
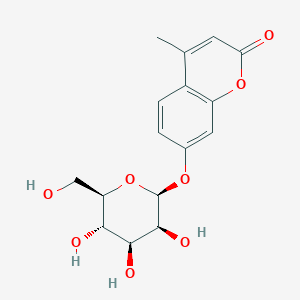
![[3-(Hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1h-pyrrol-1-yl]oxidanyl](/img/structure/B15300.png)